molecular formula C16H20ClNO B13738623 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride CAS No. 14185-05-8

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride

Cat. No.: B13738623
CAS No.: 14185-05-8
M. Wt: 277.79 g/mol
InChI Key: OGVDEACSYKRHQY-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C16H19NO·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and two phenyl groups attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride typically involves the reaction of 2-methyl-1,1-diphenylpropan-1-ol with an amine source under specific conditions. One common method is the reductive amination of 2-methyl-1,1-diphenylpropan-1-one using ammonia or an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

3-Amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methyl-1-propanol hydrochloride
  • 3-Amino-2,2-dimethyl-1-propanol
  • 2-Methyl-3,3-diphenyl-3-propanolamine

Uniqueness

3-Amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride is unique due to its specific structural features, including the presence of two phenyl groups and a hydroxyl group on the same carbon atom. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

14185-05-8

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H

InChI Key

OGVDEACSYKRHQY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Related CAS

33860-73-0 (Parent)

Origin of Product

United States

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